
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione” is a complex organic molecule. It contains several functional groups, including a 1,3,4-thiadiazole ring, a piperidine ring, and an isoindoline-1,3-dione moiety .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the thiadiazole ring might undergo reactions typical of heterocycles, and the carbonyl groups in the isoindoline-1,3-dione moiety might be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of hydrogen bonding capabilities, and the overall shape and size of the molecule .Applications De Recherche Scientifique
Microwave Catalytic Synthesis
- Microwave catalytic synthesis techniques have been applied to similar compounds, demonstrating efficient production methods. For example, the synthesis of 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione using microwave technology resulted in high yields, showcasing the utility of microwave-assisted synthesis in optimizing reaction conditions and improving product yields (Li Jin-jin, 2009).
Corrosion Inhibition
- Corrosion inhibition studies reveal that aza-pseudopeptides, including structures similar to the target compound, have been evaluated for their efficacy in preventing mild steel corrosion in acidic environments. The effectiveness of these compounds as corrosion inhibitors highlights their potential application in materials science and engineering to protect metals from degradation (Chadli et al., 2017).
Molecular Structure Analysis
- Research into the molecular structure of related compounds includes detailed characterization using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Theoretical calculations, including density functional theory (DFT), provide insights into the molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the chemical behavior and potential applications of these compounds (Özdemir et al., 2010).
Antimicrobial Activity
- Antimicrobial activity assessments have identified that derivatives of similar structures exhibit potent antibacterial and antifungal effects. This suggests potential applications in developing new antimicrobial agents for medical and pharmaceutical uses (Prakash et al., 2011).
Chemosensors for Fluoride Ion Detection
- Chemosensor development for fluoride ion detection using naphthalimide derivatives related to the target compound indicates applications in environmental monitoring and analytical chemistry. These sensors can selectively and reversibly detect fluoride ions, highlighting the utility of such compounds in developing sensitive and specific detection systems (Zhang et al., 2020).
Mécanisme D'action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems or specific enzymes or receptors in the body. Without specific information on its intended use, it’s difficult to predict the mechanism of action .
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in a particular area (such as medicinal chemistry or materials science), future research could focus on optimizing its synthesis, improving its properties, or exploring its mechanism of action .
Propriétés
IUPAC Name |
2-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c22-14(9-21-15(23)12-3-1-2-4-13(12)16(21)24)20-7-5-11(6-8-20)25-17-19-18-10-26-17/h1-4,10-11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOWUNPBKDOIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

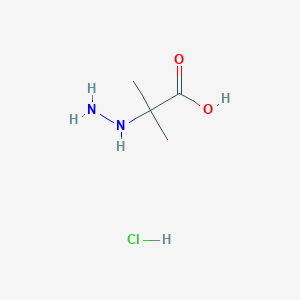
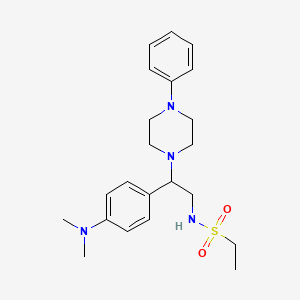

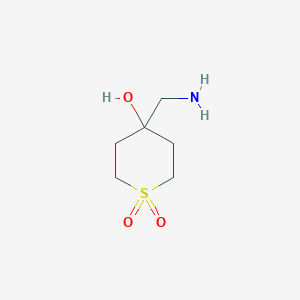

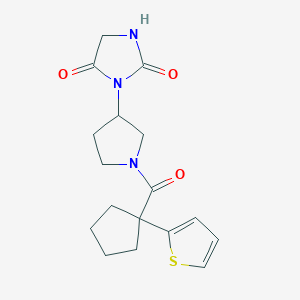

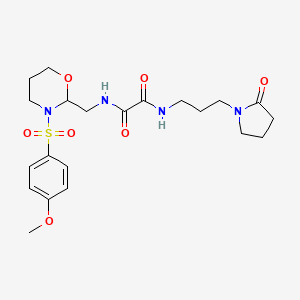

![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)
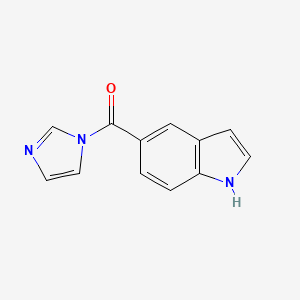
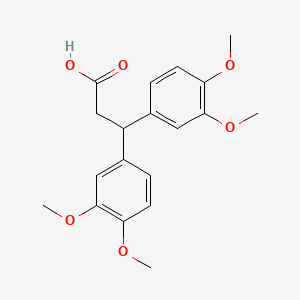
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)
